

# Technical Guide: Solubility Profile of 3-(4-Tert-butylphenyl)-2-methyl-1-propene

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## Compound of Interest

Compound Name: 3-(4-Tert-butylphenyl)-2-methyl-1-propene

Cat. No.: B1315696

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for **3-(4-tert-butylphenyl)-2-methyl-1-propene** (CAS No. 73566-44-6). Due to a lack of specific experimentally determined quantitative data in publicly available literature, this document focuses on the predicted solubility characteristics based on its chemical structure and provides a detailed experimental protocol for its determination.

## Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>20</sub>	-
Molecular Weight	188.31 g/mol	-
Appearance	Not specified (likely a liquid or low-melting solid)	-
CAS Number	73566-44-6	[1]

## Predicted Solubility Profile

As a substituted aromatic hydrocarbon, **3-(4-tert-butylphenyl)-2-methyl-1-propene** is expected to exhibit the following solubility characteristics:

- **Water:** Predicted to be practically insoluble in water. The molecule is nonpolar, dominated by a large hydrocarbon structure (a benzene ring with a tert-butyl group and a methylpropene substituent), which does not favorably interact with polar water molecules.
- **Polar Organic Solvents (e.g., Ethanol, Methanol):** Expected to have limited to moderate solubility. While these solvents have a polar hydroxyl group, their hydrocarbon portion allows for some interaction with the nonpolar structure of the target compound.
- **Nonpolar Organic Solvents (e.g., Hexane, Toluene, Dichloromethane):** Predicted to be freely soluble. "Like dissolves like" is a fundamental principle of solubility; therefore, nonpolar solvents will readily solvate this nonpolar compound.
- **Aprotic Polar Solvents (e.g., DMSO, DMF):** Expected to be soluble. These solvents have a high capacity to dissolve a wide range of organic compounds.

## Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of **3-(4-tert-butylphenyl)-2-methyl-1-propene**.

**Objective:** To quantitatively determine the solubility of **3-(4-tert-butylphenyl)-2-methyl-1-propene** in various solvents at a specified temperature.

**Materials:**

- **3-(4-tert-butylphenyl)-2-methyl-1-propene** (high purity)
- Selected solvents (e.g., water, ethanol, methanol, hexane, toluene, DMSO)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker bath or incubator
- Centrifuge

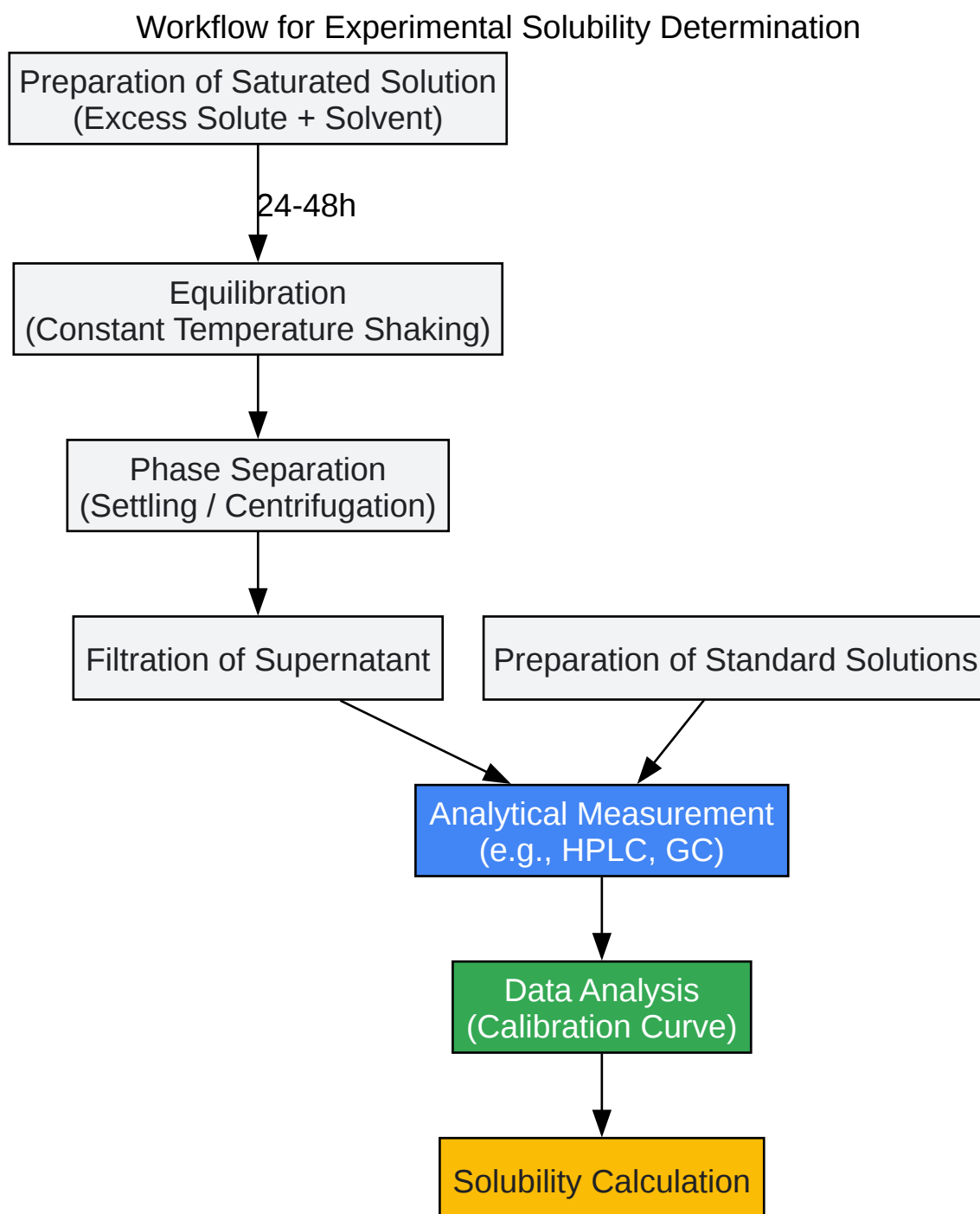
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22  $\mu\text{m}$  PTFE)

Procedure:

- Preparation of Saturated Solutions:
  - Add an excess amount of **3-(4-tert-butylphenyl)-2-methyl-1-propene** to a series of vials, each containing a known volume of a different solvent. The excess solid/liquid ensures that a saturated solution is formed.
  - Seal the vials tightly to prevent solvent evaporation.
  - Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
  - Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The shaking facilitates the dissolution process.
- Sample Processing:
  - After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess undissolved compound settle.
  - For viscous or slow-settling samples, centrifuge the vials at a moderate speed to separate the undissolved solute.
  - Carefully withdraw an aliquot of the clear supernatant using a pipette.
  - Filter the aliquot through a syringe filter to remove any remaining particulate matter.
- Analysis:

- Prepare a series of standard solutions of **3-(4-tert-butylphenyl)-2-methyl-1-propene** of known concentrations in the respective solvent.
- Analyze the standard solutions using a suitable analytical method (e.g., HPLC or GC) to generate a calibration curve.
- Dilute the filtered saturated solution aliquot with the appropriate solvent to a concentration that falls within the range of the calibration curve.
- Analyze the diluted sample using the same analytical method.
- Determine the concentration of the diluted sample from the calibration curve.
- Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

## Workflow for Solubility Determination



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Caption: A generalized workflow for the experimental determination of solubility.

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## References

- 1. 3-(4-TERT-BUTYLPHENYL)-2-METHYL-1-PROPENE | 73566-44-6 [chemicalbook.com]
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